molecular formula C18H18FNO4S2 B2787988 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034439-00-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2787988
CAS No.: 2034439-00-2
M. Wt: 395.46
InChI Key: XVVFDRRGAWFCDJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, and a fluorobenzene sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide are currently unknown. This compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Benzothiophene derivatives have been reported to interact with various biological targets, leading to a wide range of therapeutic effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the observed therapeutic effects.

Biochemical Pathways

Given the wide range of therapeutic properties of benzothiophene derivatives, it is likely that multiple biochemical pathways are affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Given the wide range of therapeutic properties of benzothiophene derivatives, it is likely that the compound exerts multiple effects at the molecular and cellular level . These effects could potentially contribute to the observed therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl group and the fluorobenzene sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution of the fluorine atom could result in a variety of substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its ability to interact with biological targets, while the fluorobenzene sulfonamide group provides additional sites for chemical modification and interaction .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S2/c1-2-24-17-8-7-12(9-15(17)19)26(22,23)20-10-16(21)14-11-25-18-6-4-3-5-13(14)18/h3-9,11,16,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFDRRGAWFCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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